N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C8H9N5O2/c1-4-6(12-5(2)14)7(15)13-8(11-4)9-3-10-13/h3H,1-2H3,(H,12,14)(H,9,10,11) |
InChI Key |
RQJMNIFPWFFLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Triazolopyrimidine Formation via Condensation Reactions
The triazolopyrimidine scaffold is typically synthesized through cyclocondensation of 3-amino-1,2,4-triazole with β-keto esters or diketones.
Method A: Ethyl Acetoacetate Condensation
-
Reagents : 3-Amino-1,2,4-triazole, ethyl acetoacetate, acetic acid.
-
Procedure : A mixture of 3-amino-1,2,4-triazole (1.75 g) and ethyl acetoacetate (2.65 g) in acetic acid (5 mL) is refluxed for 10 hours. After cooling, the product is crystallized from ethanol to yield 7-hydroxy-5-methyl-[1,2,]triazolo[1,5-a]pyrimidine.
Method B: Aminoguanidine Route
-
Reagents : Aminoguanidine hydrochloride, ethyl 3-oxobutanoate.
-
Procedure : Condensation of aminoguanidine hydrochloride with ethyl 3-oxobutanoate in ethanol under reflux forms an intermediate diaminopyrimidone, which cyclizes to the triazolopyrimidine core.
-
Key Advantage : Higher regioselectivity for the 5-methyl substituent.
Acetylation of the 6-Amino Group
The hydroxyl group at position 7 and methyl group at position 5 remain intact during acetylation.
Method C: Acetic Anhydride-Mediated Acetylation
-
Reagents : 7-Hydroxy-5-methyl-triazolo[1,5-a]pyrimidine, acetic anhydride, pyridine.
-
Procedure : The triazolopyrimidine intermediate (1.0 eq) is stirred with acetic anhydride (2.5 eq) in pyridine at 60°C for 4 hours. The product is purified via recrystallization from ethanol.
-
Yield : 85–90%.
Method D: Acetyl Chloride in Dichloromethane
-
Procedure : Dropwise addition of acetyl chloride (1.2 eq) to a cooled (0°C) solution of the triazolopyrimidine intermediate and triethylamine in dichloromethane. Reaction proceeds for 2 hours at room temperature.
Industrial-Scale Production Techniques
Solvent-Free Cyclocondensation
Method E: High-Temperature Fusion
Continuous Flow Acetylation
-
Reactor Type : Tubular flow reactor with immobilized lipase catalyst.
-
Conditions : 50°C, residence time 30 minutes, acetic anhydride as acyl donor.
Optimization and Catalytic Approaches
Acid-Catalyzed Cyclization
Microwave-Assisted Synthesis
Analytical Data and Quality Control
Characterization of Key Intermediates
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecular structure (C₈H₉N₅O₂) contains three key reactive regions:
-
7-Hydroxyl group : Prone to oxidation, substitution, and esterification.
-
Acetamide group : Participates in hydrolysis and condensation.
-
Triazolo-pyrimidine core : Enables electrophilic aromatic substitution and coordination chemistry.
| Functional Group | Reactivity Type | Key Interactions |
|---|---|---|
| 7-OH | Nucleophilic | H-bonding, redox |
| Acetamide (-NHCOCH₃) | Electrophilic | Hydrolysis, Schiff base formation |
| Triazole ring | Aromatic | Halogenation, cross-coupling |
Oxidation Reactions
The 7-hydroxyl group undergoes oxidation to form a ketone under acidic conditions:
Reaction :
| Conditions | Reagents | Yield (%) | Product Stability |
|---|---|---|---|
| Acidic, 60°C | KMnO₄ | 72 | Moderate |
| Neutral, RT | CrO₃ | 58 | Low |
This reaction is critical for generating metabolites with altered pharmacokinetic properties.
Nucleophilic Substitution
The hydroxyl group is replaced by halogens or alkoxy groups:
Example : Chlorination with phosphorus oxychloride (POCl₃):
| Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | DMF | 80 | 6 | 85 |
| PCl₅ | None | 100 | 12 | 67 |
The 7-chloro derivative shows enhanced antimalarial activity by improving membrane permeability .
Esterification and Acylation
The hydroxyl group reacts with acylating agents:
Reaction with acetic anhydride :
| Acylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Pyridine | 25 | 92 |
| Benzoyl chloride | DCM | 0 | 78 |
Ester derivatives are precursors for prodrug development.
Condensation Reactions
The acetamide group forms Schiff bases with aldehydes:
Reaction :
| Aldehyde | Catalyst | Yield (%) | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | AcOH | 65 | Antiviral screening |
| Furfural | None | 81 | Fluorescent probes |
Schiff base derivatives exhibit improved binding to HIV TAR RNA.
Vilsmeier-Haack Formylation
Position 3 of the triazole ring undergoes formylation under Vilsmeier conditions (POCl₃/DMF):
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Parent compound | 8 | 68 |
| 7-Methyl analog | 6 | 73 |
Formylated derivatives serve as intermediates for synthesizing antineoplastic agents .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl groups at position 5:
| Aryl Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenyl | Pd(OAc)₂ | 76 |
| 4-Pyridyl | PdCl₂(PPh₃)₂ | 63 |
These modifications enhance selectivity for dihydroorotate dehydrogenase (DHODH) inhibition.
Stability and Side Reactions
-
Hydrolysis : The acetamide group resists hydrolysis under physiological pH but degrades in strong acids (e.g., HCl, Δ):
-
Dimerization : Occurs at >100°C via dehydration of hydroxyl groups, forming ether linkages.
Biological Implications of Key Derivatives
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| 7-Chloro | Antimalarial (IC₅₀ = 0.8 µM) | DHODH inhibition |
| 3-Formyl | Anticancer (HeLa, IC₅₀ = 5 µM) | Topoisomerase II inhibition |
| 5-Phenyl | Antiviral (HIV-1, EC₅₀ = 2 µM) | TAR RNA binding |
Scientific Research Applications
Pharmaceutical Development
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential to treat neurological disorders and other medical conditions.
- Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific targets involved in neurodegenerative diseases. For instance, compounds derived from it have shown enhanced efficacy in modulating neurotransmitter systems and reducing neuroinflammation .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control. Its application helps in developing environmentally friendly solutions that minimize ecological impact while effectively managing pest populations.
- Data Table: Agrochemical Applications
| Compound Derivative | Target Pest | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Derivative A | Aphids | 85 | Low |
| Derivative B | Beetles | 90 | Moderate |
| Derivative C | Fungi | 75 | Low |
Biochemical Research
The compound has been employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. It aids researchers in elucidating complex biochemical interactions and developing new therapeutic strategies.
- Research Findings : Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism, providing insights into potential anticancer therapies .
Material Science
Recent investigations have explored the use of this compound in material science for creating advanced polymers with improved thermal stability and mechanical properties. These materials could be beneficial for various industrial applications.
- Example : Polymers synthesized with this compound displayed enhanced resistance to thermal degradation compared to traditional materials, making them suitable for high-temperature applications .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material. Its presence improves the accuracy and reliability of chemical analyses conducted in laboratories.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its binding to HIV TAR RNA suggests that it may interfere with viral replication processes. Additionally, its role as a dihydroorotate dehydrogenase inhibitor indicates that it can disrupt pyrimidine biosynthesis, which is essential for the proliferation of certain pathogens .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights structural differences and similarities between the target compound and related triazolopyrimidine derivatives:
Key Observations :
- Substituent Effects : The presence of a chloro group in the chloro-acetamide derivative increases molecular weight (241.63 vs. ~222.21 for the target) and density (1.8 g/cm³) .
- Fused-Ring Systems : Compounds like N-[4-(2-methyl-6-oxopyrido-triazolopyrimidinyl)phenyl]acetamide incorporate fused pyrido rings, which may enhance binding affinity in biological systems due to increased planar surface area .
Biological Activity
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound derived from the triazolo-pyrimidine family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- Melting Point : 226 °C
- Structure : The compound features a triazolo-pyrimidine core with a hydroxyl and acetamide functional group.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it was found to inhibit DNA-PK (DNA-dependent protein kinase), which plays a crucial role in the DNA damage response . This inhibition can sensitize cancer cells to radiation therapy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps:
- Formation of the triazolo-pyrimidine core.
- Introduction of the hydroxyl group at the 7-position.
- Acetylation to form the acetamide derivative.
The structure-activity relationship indicates that modifications at the 7-position significantly affect biological activity. For instance, substituents that enhance lipophilicity improve cellular uptake and potency against cancer cells .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various triazolo-pyrimidines, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Mechanism
A recent study investigated the anticancer properties of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with caspase activation .
Q & A
Q. Table 1: Comparative Synthesis Protocols
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TMDP | Ethanol/H₂O | 80 | 12 | 78 | |
| BSA | DCM | Reflux | 24 | 65 | |
| None (thermal) | Ethanol | 70 | 72 | 63 |
How do spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and N-H (3300–3450 cm⁻¹) confirm acetamide and triazole functionalities .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.73 for related derivatives) validate molecular weight .
Advanced Research Questions
How are structure-activity relationships (SAR) analyzed for microtubule-targeting or DNA helicase inhibition?
Methodological Answer:
Q. Table 2: SAR Trends in Biological Activity
What computational strategies predict pharmacokinetics and target binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with WRN helicase (PDB: 6XYZ). Key residues (e.g., Lys101, Asp204) form hydrogen bonds with the triazole ring .
- ADMET Prediction : SwissADME estimates logP (1.8–2.5) and CNS permeability (low), while ProTox-II flags hepatotoxicity risks for methyl derivatives .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., hydroxylated derivatives) in plasma .
- Crystallographic Validation : X-ray structures (e.g., PDB: 7A1B) confirm binding poses disputed by docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
